molecular formula C14H16ClNO2 B1622104 2-(6-Chlorohexyl)isoindole-1,3-dione CAS No. 70466-03-4

2-(6-Chlorohexyl)isoindole-1,3-dione

Cat. No.: B1622104
CAS No.: 70466-03-4
M. Wt: 265.73 g/mol
InChI Key: LEUPKJCLIHEGKN-UHFFFAOYSA-N
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Description

2-(6-Chlorohexyl)isoindole-1,3-dione (CAS 70466-03-4) is a small molecule building block of high interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C14H16ClNO2 and a molecular weight of 265.74 g/mol, features a phthalimide group linked to a chloro-terminated hexyl chain . The structure combines a planar, electron-deficient aromatic system with a flexible alkyl linker bearing a reactive chloro group. This makes it a versatile intermediate for constructing more complex molecular architectures, particularly in nucleophilic substitution reactions where the chloro group can be displaced by various nucleophiles. The phthalimide moiety can also serve as a protected amine, which can be deprotected to generate primary amines under standard conditions such as hydrazinolysis . In research settings, this compound is primarily valued as a key synthetic precursor. It is commonly used in the synthesis of functionalized compounds for material science and for creating molecular scaffolds with potential bioactivity. Literature indicates its use in multi-step synthetic routes and regioselective reactions, often facilitated by palladium catalysts . This product is intended for research purposes in a laboratory setting and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this compound with appropriate precautions, referring to the relevant safety data sheet prior to use.

Properties

CAS No.

70466-03-4

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

2-(6-chlorohexyl)isoindole-1,3-dione

InChI

InChI=1S/C14H16ClNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

LEUPKJCLIHEGKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Isoindole-1,3-dione derivatives vary significantly based on substituent type and position. Key comparisons include:

2-[(Arylamino)methyl]-isoindole-1,3-dione Derivatives
  • Example: 2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione (5d) Structure: Aromatic amine-linked methyl group with a para-chloro substituent. Synthesis: Condensation of hydroxymethylphthalimide with 4-chloroaniline in CHCl₃ (93.42% yield). Properties: Higher crystallinity and stability due to aromatic stacking; reduced lipophilicity compared to the chlorohexyl derivative.
2-(Cyclohex-2-enyloxy)-isoindole-1,3-dione
  • Structure : Ether-linked cyclohexenyl group.
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions.
  • Properties : The electron-donating ether group may decrease electrophilicity at the isoindole core, contrasting with the electron-withdrawing chlorohexyl chain.
5-Amino-2-(6-(4-(3-Morpholinopropanoyl)phenoxy)hexyl)isoindoline-1,3-dione
  • Structure: Hexyl chain terminated with a morpholine-propanoylphenoxy group.
  • Synthesis : Reduction of nitro precursors using SnCl₂·2H₂O/HCl.
  • Properties : Enhanced solubility and bioactivity due to the morpholine moiety; more complex synthesis than the chlorohexyl analog.

Stability and Reactivity

  • The chlorohexyl chain in 2-(6-Chlorohexyl)isoindole-1,3-dione may undergo nucleophilic substitution reactions, unlike the stable ether or aromatic amine linkages in other derivatives.
  • Halogenated derivatives (e.g., chlorohexyl, chlorophenyl) may exhibit higher photostability than non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-Chlorohexyl)isoindole-1,3-dione, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, demonstrates that derivatives of isoindole-1,3-dione are often synthesized using hydroxymethyl phthalimide and substituted amines in chloroform (CHCl₃) at reflux, achieving yields up to 93.42% . Optimizing reaction time (e.g., 3 hours for nitro-substituted analogs) and solvent polarity (e.g., CHCl₃ for crystallization) can enhance purity and yield. Column chromatography or recrystallization in acetone/methanol (as in ) is recommended for purification .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect C=O stretching vibrations (~1710–1660 cm⁻¹) and N–H bonds (~3300 cm⁻¹) to confirm the isoindole-1,3-dione core .
  • ¹H/¹³C NMR : Identify chlorohexyl chain protons (δ 1.2–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.3 ppm) . highlights the use of NMR to resolve aziridine isomers, emphasizing the need for high-resolution instruments .
  • Elemental Analysis : Verify calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation as in ) .

Q. How do structural modifications (e.g., halogen substitution) influence the physicochemical properties of isoindole-1,3-dione derivatives?

  • Methodological Answer : Chloro or fluoro substituents increase LogP (hydrophobicity) and reduce solubility. For instance, reports a LogP of 1.73 for a cyclohexyl-substituted derivative, while fluorinated analogs () show higher boiling points (~410°C) due to increased molecular weight and polarity . Mesophase behavior (e.g., SmA phases in ) can be tuned by varying alkyl chain length and halogen placement .

Advanced Research Questions

Q. What crystallographic insights reveal the molecular packing and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction () is essential. A monoclinic P21/n space group with unit cell parameters (a = 10.89 Å, b = 11.97 Å, c = 14.36 Å, β = 111.6°) was reported for a related compound. C=O···π and π-stacking interactions stabilize the lattice, which can be visualized using software like Mercury . For liquid crystalline derivatives (), XRD at varying temperatures identifies smectic phases .

Q. How can dynamic NMR spectroscopy resolve conformational isomers or tautomers in isoindole-1,3-dione derivatives?

  • Methodological Answer : demonstrates the use of variable-temperature NMR to distinguish aziridine isomers (e.g., 85:15 isomer ratio for methyl-substituted derivatives). NOESY or COSY experiments can map through-space couplings, while ¹³C NMR detects electronic effects from substituents (e.g., nitro groups shifting aromatic carbons to δ 125–140 ppm) .

Q. What computational strategies predict the bioavailability and enzyme inhibitory potential of this compound?

  • Methodological Answer :

  • QSAR Models : Correlate LogP (1.73 from ) and PSA (54.45 Ų) with permeability using tools like Schrödinger’s QikProp .
  • Docking Studies : and highlight isoindole-1,3-dione derivatives as MAO/ChE inhibitors. Use AutoDock Vina to simulate binding to MAO-B (PDB: 2V5Z) and assess interactions with flavin adenine dinucleotide (FAD) cofactors .

Q. How does the chlorohexyl side chain impact cytotoxicity or enzyme inhibition compared to shorter-chain analogs?

  • Methodological Answer : and suggest that longer alkyl chains enhance membrane permeability but may reduce selectivity. Test cytotoxicity via MTT assays (e.g., IC₅₀ values for norcantharimide derivatives in ) . For enzyme inhibition ( ), compare IC₅₀ of 6-chlorohexyl vs. methyl-substituted analogs using fluorometric assays for MAO/ChE .

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